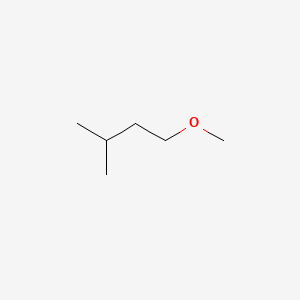
Butane, 1-methoxy-3-methyl-
説明
Butane, 1-methoxy-3-methyl- is a useful research compound. Its molecular formula is C6H14O and its molecular weight is 102.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butane, 1-methoxy-3-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butane, 1-methoxy-3-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Solvent and Raw Material in Industry
3-Methoxy-3-methyl-1-butanol, a derivative of Butane, 1-methoxy-3-methyl-, is utilized as a solvent in paints, inks, and fragrances. Additionally, it serves as a raw material for producing industrial detergents. Its reaction kinetics with OH radicals have been thoroughly studied, indicating its potential in environmental science and technology applications (Aschmann, Arey, & Atkinson, 2011).
Role in Flavor and Aroma
Research has explored the role of 1-methoxy-3-methyl-3-(methylthio)butane in the context of flavor and aroma. This compound has been identified as a key player in the odorant composition of various food items and beverages. Studies using the Retronasal Flavor Impression Screening System (R-FISS) have highlighted its significance in the flavor industry (Itobe, Kumazawa, & Nishimura, 2009).
Synthesis of Chiral Auxiliaries
The synthesis of (3S)-4-methoxybutane-1,3-diol, a variant of Butane, 1-methoxy-3-methyl-, demonstrates its use in creating chiral auxiliaries for the production of planar-chiral metallocenes. This highlights its role in advanced synthetic chemistry and material science (Geisler & Helmchen, 2006).
特性
IUPAC Name |
1-methoxy-3-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-6(2)4-5-7-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQAYBCWERYRAMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211654 | |
| Record name | Butane, 1-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626-91-5 | |
| Record name | Butane, 1-methoxy-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-methoxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chiral lithium amide derived from 1-methoxy-3-methylbutane contribute to enantioselectivity?
A: The lithium amide derived from 2-isopropylamino-1-methoxy-3-methylbutane (3c) coordinates to the lithium enolate of the ketone reactant. This coordination creates a chiral environment around the reaction center. This chiral environment favors the formation of one enantiomer of the aldol product over the other [].
Q2: What level of enantiomeric excess was achieved using this chiral auxiliary in the reaction between ethyl t-butyl ketone and benzaldehyde?
A: The research demonstrated a promising result, achieving a 68% enantiomeric excess in the aldol product. This indicates a significant preference for the formation of one enantiomer over the other, highlighting the potential of 1-methoxy-3-methylbutane-derived chiral auxiliaries in asymmetric synthesis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



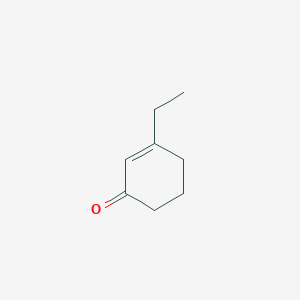
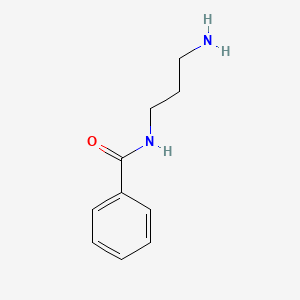
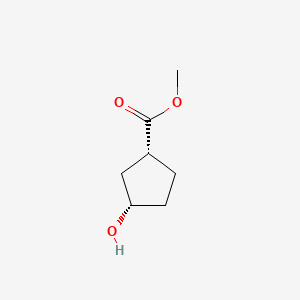
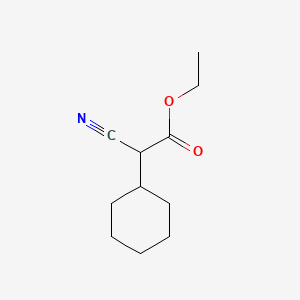


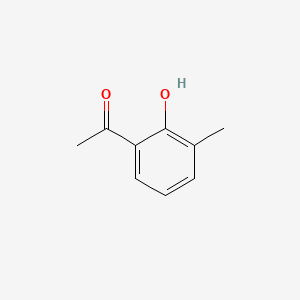
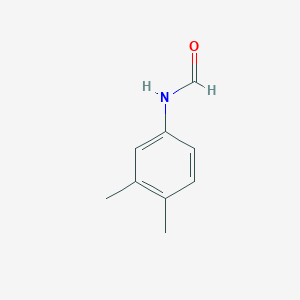
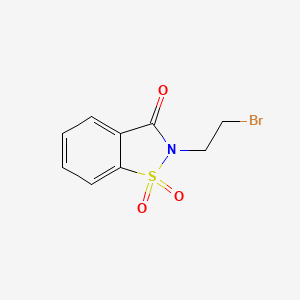

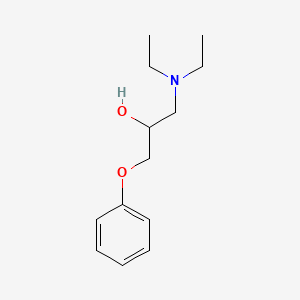
![Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B1330300.png)
![5,7-Diazaspiro[3.4]octane-6,8-dione](/img/structure/B1330302.png)
